N-(4-ethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfanyl acetamide side chain and substituted aromatic groups. The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . Key structural features include:
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-4-29-15-21-23(28-29)24(32)30(14-17-6-10-19(33-3)11-7-17)25(27-21)35-16-22(31)26-18-8-12-20(13-9-18)34-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQHPPOHJHYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-(4-ethoxyphenyl)-2-{2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide |
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 485.61 g/mol |
| InChI Key | InChI=1S/C26H29N5O3S/c1-4... |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-ethoxyphenyl)-2-{...} have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ketoconazole .
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class can inhibit cancer cell proliferation. A study assessing the effects of structurally related compounds on cancer cell lines revealed that these compounds can induce apoptosis and inhibit cell migration . The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of a series of pyrazolo derivatives.
- Methodology : In vitro assays were conducted against Gram-positive and Gram-negative bacteria.
- Findings : Several derivatives displayed potent activity with MIC values ranging from 0.5 to 16 µg/mL .
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of N-(4-ethoxyphenyl)-2-{...} on human cancer cell lines.
- Methodology : MTT assays were performed on breast and lung cancer cells.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong potential for further development .
The biological activity of N-(4-ethoxyphenyl)-2-{...} is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may act on receptors involved in cell signaling pathways that regulate growth and apoptosis.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrazolo-pyrimidine core distinguishes this compound from structurally related heterocycles:
Key Observations :
Substituent Effects
Substituents critically modulate bioactivity:
- 4-Ethoxyphenyl vs.
- Sulfanyl Acetamide vs. Sulfamoyl : The sulfanyl group in the target compound may favor disulfide bond formation, unlike sulfamoyl’s hydrogen-bonding capacity .
Computational Similarity Metrics
Tanimoto and Dice coefficients () quantify structural similarity:
Insights :
- A Tanimoto score >0.6 suggests moderate structural overlap, but bioactivity may diverge due to core scaffold differences .
- Similarity to triazole derivatives () is lower, emphasizing the pyrazolo-pyrimidine core’s uniqueness .
Bioactivity Profiling
Hierarchical clustering () links structural similarity to mode of action:
- Pyrazolo-pyrimidines cluster with kinase inhibitors (e.g., mTOR, CDK), while pyrrolo-pyrimidines align with antifolates .
- Molecular networking () using MS/MS cosine scores could group the target compound with redox-active agents due to the sulfanyl group .
NMR and Spectroscopic Comparisons
NMR chemical shifts () reveal substituent effects:
- Region A (positions 39–44) : Ethoxy and methoxy substituents cause upfield shifts (δ 1.2–1.5 ppm for CH3) compared to unsubstituted analogs.
- Region B (positions 29–36) : Sulfanyl acetamide protons (δ 3.8–4.2 ppm) differ from sulfamoyl analogs (δ 7.1–7.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
